molecular formula C9H10BClO2 B11748497 (2-Chloro-3-cyclopropylphenyl)boronic acid

(2-Chloro-3-cyclopropylphenyl)boronic acid

Cat. No.: B11748497
M. Wt: 196.44 g/mol
InChI Key: RAVNWSNJSAKXBC-UHFFFAOYSA-N
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Description

(2-Chloro-3-cyclopropylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a cyclopropyl group. The combination of these functional groups imparts distinct chemical properties to the molecule, making it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-cyclopropylphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds efficiently at room temperature, yielding the desired boronic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the handling and performing of organolithium chemistry on a multigram scale, enabling the synthesis of various compounds with high throughput . The use of automated systems and optimized reaction conditions ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-cyclopropylphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium acetate, sodium hydroxide, and other bases are used to facilitate reactions.

    Solvents: DMSO, tetrahydrofuran (THF), and other polar solvents are often employed.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from the oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: Produced via nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-3-cyclopropylphenyl)boronic acid is unique due to the combination of its functional groups, which impart distinct steric and electronic properties. This makes it particularly valuable in specific synthetic applications where other boronic acids may not be as effective .

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics to advance various fields of science and industry.

Biological Activity

(2-Chloro-3-cyclopropylphenyl)boronic acid is a member of the boronic acid family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a boronic acid functional group and a cyclopropyl substituent, which influence its reactivity and interactions within biological systems.

  • Molecular Formula : C9H10BClO2
  • Molecular Weight : 196.44 g/mol
  • Functional Groups : Boronic acid, chloro group, cyclopropyl group

The presence of the boronic acid moiety allows for specific interactions with biological targets, particularly in enzyme inhibition and protein interactions.

Boronic acids are known to interact with various biological targets, primarily through covalent bonding with serine and cysteine residues in enzymes. This interaction often leads to the inhibition of enzymatic activity. The mechanism of action for this compound may involve:

  • Proteasome Inhibition : Similar to other boronic acids, it may inhibit the proteasome, a critical component in cellular protein degradation pathways. This inhibition can lead to the accumulation of regulatory proteins that induce cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including β-lactamases, which are responsible for antibiotic resistance in bacteria. The boronic acid group mimics the natural substrates of these enzymes, allowing for competitive inhibition .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that compounds in this class can lead to cell cycle arrest at the G2/M phase in cancer cell lines, suggesting potential applications in cancer therapy .

  • Case Study : In vitro studies demonstrated that similar boronic acids have IC50 values ranging from 4.6 nM to 7.05 nM against various cancer cell lines, indicating strong inhibitory effects on tumor growth .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The design of certain derivatives has shown efficacy against resistant bacterial strains by inhibiting β-lactamases, which are critical for bacterial survival against β-lactam antibiotics .

  • Inhibitory Constants : Some derivatives reported Ki values as low as 0.004 µM against class C β-lactamases, showcasing their potential as effective antibacterial agents .

Research Findings

Recent studies have highlighted the pharmacokinetic profiles and therapeutic potentials of boronic acids:

Study FocusFindings
Proteasome InhibitionInduces apoptosis in cancer cells; IC50 values suggest high potency .
Antibacterial EfficacyEffective against resistant strains; Ki values indicate strong binding affinity .
PharmacokineticsOptimized formulations show improved bioavailability and therapeutic target concentration .

Properties

Molecular Formula

C9H10BClO2

Molecular Weight

196.44 g/mol

IUPAC Name

(2-chloro-3-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C9H10BClO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6,12-13H,4-5H2

InChI Key

RAVNWSNJSAKXBC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C2CC2)Cl)(O)O

Origin of Product

United States

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